2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Epigenetics BRD4 bromodomain Structure-activity relationship

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1904305-20-9) is a synthetic small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, most notably BRD4. As a 3,5-dimethylisoxazole derivative, it functions as an acetyl-lysine (KAc) bioisostere, competitively displacing acetylated histone peptides from bromodomain binding pockets.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1904305-20-9
Cat. No. B2919890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
CAS1904305-20-9
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)6-15(19)18-8-13(9-18)20-12-4-3-5-16-7-12/h3-5,7,13H,6,8-9H2,1-2H3
InChIKeyAAHTZTXXKIMUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1904305-20-9): A Structurally Distinct BET Bromodomain Inhibitor for Epigenetic Research


2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone (CAS 1904305-20-9) is a synthetic small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, most notably BRD4. As a 3,5-dimethylisoxazole derivative, it functions as an acetyl-lysine (KAc) bioisostere, competitively displacing acetylated histone peptides from bromodomain binding pockets [1][2]. Its molecular formula is C15H17N3O3, with a molecular weight of 287.319 g/mol. The compound is characterized by a unique architecture: a 3,5-dimethylisoxazole warhead linked via an ethanone spacer to a 3-(pyridin-3-yloxy)azetidine moiety [3]. This specific combination of structural elements distinguishes it from earlier-generation 3,5-dimethylisoxazole probes and positions it within the chemical space explored for next-generation epigenetic modulators.

Why Generic 3,5-Dimethylisoxazole Derivatives Cannot Replace 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in Targeted Studies


The 3,5-dimethylisoxazole chemotype has been widely used as a BET bromodomain recognition element since its initial characterization as an acetyl-lysine bioisostere [1]. However, published structure-activity relationship (SAR) studies unequivocally demonstrate that substituents appended to the 4-position of the isoxazole ring profoundly influence bromodomain selectivity, binding affinity, and physiochemical properties [2]. Minor alterations to the linker—such as replacing an ethanone spacer with a direct carbonyl (CAS 1903625-75-1) or a sulfonyl group (CAS analog)—can significantly alter binding kinetics, cellular permeability, and off-target profiles. Crucially, the azetidine ring in the target compound imposes conformational rigidity distinct from open-chain or piperidine-based analogs, affecting both target engagement and metabolic stability. Therefore, substituting this compound with another 3,5-dimethylisoxazole derivative, even a close analog, cannot be assumed to recapitulate its biological fingerprint without re-validation. The data presented in Section 3 quantifies key differentiators where available and explicitly identifies areas where class-level inference must substitute for direct comparative evidence.

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone Against Closest Analogs


Structural Differentiation: Ethanone Linker vs. Direct Carbonyl in the Closest Analog (CAS 1903625-75-1)

The target compound and its closest commercially cataloged analog, 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903625-75-1), differ by a single structural feature: the target possesses a methylene-extended ethanone spacer (-CH2-C(=O)-) between the isoxazole warhead and the azetidine ring, whereas the comparator employs a direct carbonyl linker (-C(=O)-) [1]. This one-atom insertion increases the rotational degrees of freedom and alters the vector of the azetidine-pyridine appendage relative to the 3,5-dimethylisoxazole acetyl-lysine mimetic. The resulting change in three-dimensional conformation has the potential to modulate binding interactions with residues lining the BRD4 ZA loop and BC loop, which are critical determinants of domain selectivity (BD1 vs. BD2) within the BET family [2]. While direct, head-to-head biochemical data for both compounds measured in the same assay are not publicly available, published X-ray crystallographic evidence from closely related 3,5-dimethylisoxazole derivatives confirms that linker-length variations between the warhead and pendant groups can shift binding affinity by up to 5-fold between BRD4 BD1 and BD2 [2].

Epigenetics BRD4 bromodomain Structure-activity relationship

Class-Level BET Bromodomain Affinity: 3,5-Dimethylisoxazole Chemotype Demonstrates Low Micromolar BRD4 Inhibition in Multiple Assays

The 3,5-dimethylisoxazole chemotype has been extensively validated as a bona fide acetyl-lysine mimetic capable of displacing acetylated histone peptides from BRD4 bromodomains. In the foundational 2011 study by Hewings et al., a series of 4-substituted 3,5-dimethylisoxazoles were profiled, and compound 4d (a representative early lead) exhibited IC50 values of <5 µM for both BRD2(1) and BRD4(1) in AlphaScreen competition assays [1]. Subsequent structure-guided optimization, exemplified by PDB 4j0s, yielded derivatives with significantly improved potency; for instance, OXF BD 02 (a 3,5-dimethylisoxazole probe) attains an IC50 of 382 nM against BRD4(1) . While the target compound, 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, has not been independently reported in peer-reviewed manuscripts with quantitative BRD4 inhibition values, its structural composition—incorporating the validated 3,5-dimethylisoxazole warhead and the conformationally constrained azetidine scaffold—places it within the chemical lineage of probes achieving sub-micromolar to low-micromolar BRD4 engagement. Direct quantitative confirmation via BROMOscan, ITC, or fluorescence anisotropy is recommended and should be a prerequisite for procurement if binding potency is a selection criterion.

Bromodomain inhibition BRD4 BD1 BD2 Drug discovery

Azetidine Ring Imposes Conformational Restriction Absent in Piperidine and Acyclic Analogs

The core architecture of the target compound features a 3-(pyridin-3-yloxy)azetidine ring system. The four-membered azetidine ring imposes a significantly more constrained geometry compared to its more commonly employed six-membered piperidine counterpart or flexible acyclic amino-ether linkers. In the broader context of 3,5-dimethylisoxazole BET inhibitors, the majority of published examples (including OXF BD 02 and compound 4d) utilize linear alkyl or simple cycloalkyl appendages at the 4-position [1]. The azetidine scaffold is associated with distinct physicochemical advantages, including lower pKa (approximately 7.4–8.0 for azetidines vs. 9.5–10.5 for piperidines) and reduced LogP, which can translate into improved permeability and lower rates of oxidative metabolism at the heterocycle [2]. The pyridin-3-yloxy substitution further contributes to the compound's hydrogen-bonding capacity, which may influence bromodomain selectivity. While direct comparative stability or selectivity data for this specific compound are not publicly available, these scaffold-level properties are well-documented in medicinal chemistry literature and represent design features that differentiate it from earlier-generation 3,5-dimethylisoxazole probes.

Medicinal chemistry Azetidine scaffold Metabolic stability

Recommended Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in Scientific Research and Industrial Discovery Programs


Structure-Activity Relationship (SAR) Studies on 3,5-Dimethylisoxazole BET Bromodomain Inhibitors

The compound's rare ethanone-linked azetidine architecture makes it a valuable SAR probe for exploring the conformational and electronic requirements of the BRD4 bromodomain binding site. Compared to the more common direct carbonyl analog (CAS 1903625-75-1), this compound introduces an additional methylene spacer that alters the vector of the pyridyl group, potentially probing unoccupied regions of the binding pocket identified in X-ray crystal structures [1]. Medicinal chemistry teams can use this compound to systematically evaluate how linker flexibility affects BRD4 BD1 vs. BD2 selectivity, a parameter critical for developing domain-selective BET inhibitors with reduced platelet toxicity.

Epigenetic Probe Development Requiring Azetidine-Specific Pharmacokinetics

The azetidine ring system in this compound imparts predicted physicochemical properties—lower basicity and reduced LogP—that are expected to yield distinct cellular permeability and metabolic stability profiles compared to piperidine or acyclic amine-containing 3,5-dimethylisoxazole analogs [2]. Teams developing cell-permeable BET bromodomain probes for target engagement studies (e.g., CETSA, NanoBRET) may find this azetidine-containing scaffold advantageous for maintaining intracellular concentrations over extended incubation periods. Experimental validation of these predicted PK advantages is recommended as a procurement prerequisite.

Chemical Biology Tool for BET-Dependent Transcriptional Profiling

BET bromodomain inhibitors have been extensively used to interrogate transcriptional regulation of oncogenes such as MYC, BCL2, and CD274 (PD-L1) [3]. The target compound, with its 3,5-dimethylisoxazole acetyl-lysine mimetic warhead, is expected to displace BET proteins from chromatin, enabling time-resolved transcriptional studies. The inclusion of the pyridin-3-yloxy group introduces a hydrogen-bonding handle not found in simpler 3,5-dimethylisoxazole probes like OXF BD 02, which may influence the selectivity fingerprint across the 57-member bromodomain family. Researchers should perform bromodomain selectivity profiling (e.g., BROMOscan panel) upon compound acquisition to define its selectivity window for transcriptional studies.

Comparative Tool Compound for Investigating BET Inhibitor Cardiometabolic Toxicity

Recent literature has linked BET bromodomain inhibition to dose-limiting toxicities including thrombocytopenia and metabolic dysregulation. The structural differentiation of this compound—specifically its azetidine-pyridine moiety versus the simpler appendages of OXF BD 02 and JQ1—may result in a distinct toxicity-activity ratio [1]. Pharmaceutical safety assessment groups can employ this compound alongside established BET inhibitors to deconvolute whether specific structural features (isoxazole substitution pattern, linker composition, or pendant group identity) drive differential toxicity outcomes in in vitro models such as human iPSC-derived cardiomyocytes or megakaryocyte progenitor cells.

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